molecular formula C19H15ClN6O B2860471 N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946297-42-3

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No.: B2860471
CAS No.: 946297-42-3
M. Wt: 378.82
InChI Key: XFCRTHYSEDZRPL-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. This compound is characterized by the presence of a pteridine core substituted with 4-chlorophenyl and 4-methoxyphenyl groups. Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.

    Continuous Flow Synthesis: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction parameters and product consistency.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinonoid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide) and nucleophiles (e.g., alkoxides, amines).

Major Products

    Oxidation: Quinonoid derivatives with altered electronic properties.

    Reduction: Amine derivatives with potential changes in biological activity.

    Substitution: Various substituted pteridines with modified chemical and physical properties.

Scientific Research Applications

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pteridine-dependent enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine: Similar structure but with a methyl group instead of a methoxy group.

    N2-(4-bromophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCRTHYSEDZRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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